3-Hydroxycyclohexaneethanol
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Overview
Description
3-Hydroxycyclohexaneethanol is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to the third carbon of the cyclohexane ring and an ethanol group (-CH2CH2OH) attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexaneethanol can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using Cu2Zn1.25/Al2O3 catalysts. This method not only yields this compound but also produces ethanol as a byproduct . The reaction conditions typically involve a liquid-phase hydrogenation process, where the presence of zinc species enhances the activity and selectivity of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using optimized catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclohexaneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to replace the hydroxyl group with a halogen atom.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexane carboxylic acid, and various halogenated cyclohexane derivatives.
Scientific Research Applications
3-Hydroxycyclohexaneethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Hydroxycyclohexaneethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ethanol group can also influence the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the ethanol group.
Cyclohexaneethanol: Similar but lacks the hydroxyl group on the cyclohexane ring.
3-Hydroxycyclohexanone: Contains a ketone group instead of an ethanol group.
Uniqueness: 3-Hydroxycyclohexaneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .
Properties
CAS No. |
86576-87-6 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-5-4-7-2-1-3-8(10)6-7/h7-10H,1-6H2 |
InChI Key |
GIJUUECDGIVMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)CCO |
Origin of Product |
United States |
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